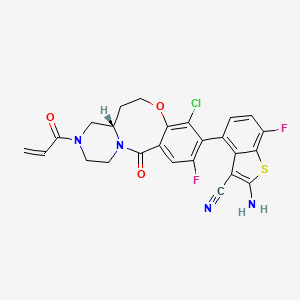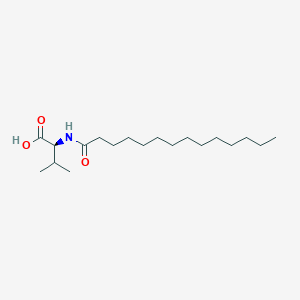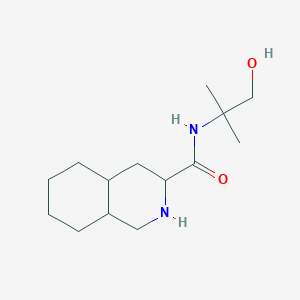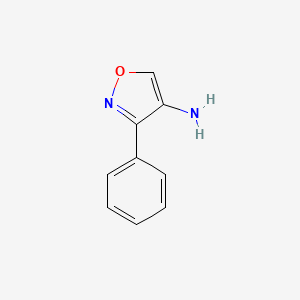
5-Bromo-1H-benzimidazole-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1H-benzimidazole-4-carboxylicacid is a heterocyclic aromatic compound that features a benzimidazole core with a bromine atom at the 5-position and a carboxylic acid group at the 4-position. Benzimidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 5-Bromo-1H-benzimidazole-4-carboxylicacid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with a carboxylic acid derivative in the presence of a brominating agent. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. These methods are designed to be efficient and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
5-Bromo-1H-benzimidazole-4-carboxylicacid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5-amino-1H-benzimidazole-4-carboxylicacid .
Scientific Research Applications
5-Bromo-1H-benzimidazole-4-carboxylicacid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-1H-benzimidazole-4-carboxylicacid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-1H-benzimidazole-4-carboxylicacid include other benzimidazole derivatives such as:
- 5-Chloro-1H-benzimidazole-4-carboxylicacid
- 5-Fluoro-1H-benzimidazole-4-carboxylicacid
- 5-Iodo-1H-benzimidazole-4-carboxylicacid
These compounds share the benzimidazole core structure but differ in the substituent at the 5-position. The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C8H5BrN2O2 |
|---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
5-bromo-1H-benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-5-7(11-3-10-5)6(4)8(12)13/h1-3H,(H,10,11)(H,12,13) |
InChI Key |
XTWMPUYFKQHOLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B15124911.png)
![(2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate](/img/structure/B15124914.png)

![3-[1'(R)-alpha-Methylbenzyl]-4(S)-chloromethyl-oxazolidin-2-one](/img/structure/B15124920.png)


![[3-[1-Amino-2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl]-1-adamantyl] hydrogen sulfate](/img/structure/B15124948.png)
![(3beta,5beta,15alpha,16alpha,17beta)-15,16-Dihydro-17-(3-hydroxy-1-propynyl)-3'H-cycloprop[15,16]androsta-6,15-diene-3,5,17-triol](/img/structure/B15124954.png)
![(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-ethanol](/img/structure/B15124961.png)
![7-Chloro-6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B15124962.png)
![6-(Benzenesulfonyl)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B15124963.png)



